
tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H22FN3O4 and a molecular weight of 339.36 g/mol . It belongs to the family of piperidine derivatives.
Synthesis Analysis
This compound is a precursor in the synthesis of fentanyl and its analogues . Fentanyl is a synthetic opioid that is majorly contributing to the opioid crisis in North America . The synthesis of fentanyl involves the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate” is complex due to the presence of multiple functional groups. The molecule contains a piperidine ring, a tert-butyl group, a carboxylate ester group, a nitro group, and a fluoro-substituted phenyl group .Chemical Reactions Analysis
This compound is used as a precursor in the synthesis of fentanyl and its analogues . The exact chemical reactions involving this compound are complex and depend on the specific synthesis route used .Applications De Recherche Scientifique
Synthesis Techniques and Characterization
The synthesis of tert-butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate and its analogs often involves nucleophilic substitution reactions, as evidenced in the synthesis of related compounds. These reactions typically yield the desired product, which is then confirmed using techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry. For instance, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was synthesized through such a process, and its structure was elucidated using these methods, in addition to X-ray diffraction for crystallographic analysis (Yang et al., 2021).
X-ray Diffraction Studies
Single crystal X-ray diffraction (XRD) plays a crucial role in the structural confirmation of synthesized compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was characterized using XRD, which confirmed its monoclinic crystal system and provided detailed unit cell parameters. The study also explored intermolecular interactions, such as C-H···O and π–π stacking, which contribute to the three-dimensional molecular architecture of the compound (Sanjeevarayappa et al., 2015).
Biological Evaluation and Molecular Interactions
Biological Activity Assessments
While the specific compound tert-butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate may not have direct references to biological evaluations in the searched literature, similar compounds have undergone biological activity assessments. For instance, compounds with structural similarities have been screened for in vitro antibacterial and anthelmintic activities. Such studies provide insights into the potential biological applications or pharmacological relevance of these compounds, despite some showing moderate to poor activities in these specific assays (Sanjeevarayappa et al., 2015).
Chemoselective Nitration
Chemoselective nitration methods using tert-butyl nitrite have been explored for phenolic substrates, highlighting the importance of selective functional group transformations in synthetic chemistry. Such methodologies could be relevant in the modification or functionalization of tert-butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate or its analogs, providing pathways for the synthesis of derivatives with varied biological activities (Koley et al., 2009).
Safety and Hazards
Orientations Futures
Given that “tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate” is a precursor in the synthesis of fentanyl, its future use is likely to be influenced by efforts to control the opioid crisis . The compound has been placed under international control, which gives governments the necessary legal base to seize illicit shipments of these chemicals . This could lead to changes in the way this compound is used in the future .
Propriétés
IUPAC Name |
tert-butyl 4-(2-fluoro-6-nitroanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-9-7-11(8-10-19)18-14-12(17)5-4-6-13(14)20(22)23/h4-6,11,18H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASJOGPIWPFMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC=C2F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

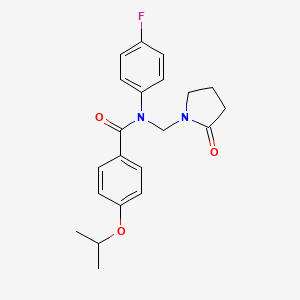
![N-[N-[Tert-butyl(dimethyl)silyl]-S-imidazol-1-ylsulfonimidoyl]-N-methylmethanamine](/img/structure/B2848469.png)
![N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(2-thienylcarbonyl)oxy]amine](/img/structure/B2848471.png)
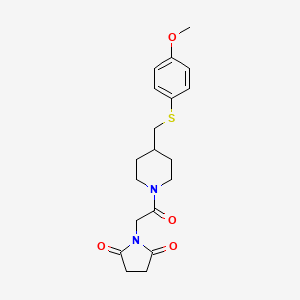
![4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2848477.png)
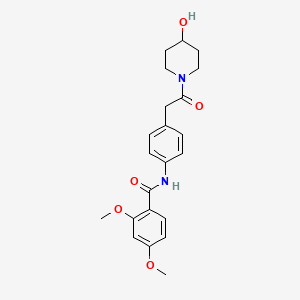
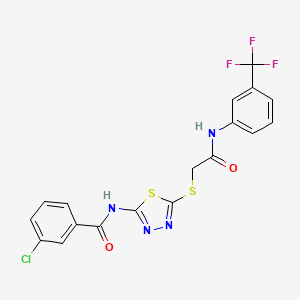
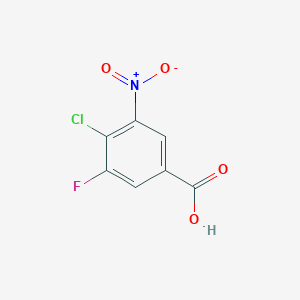
![N-butyl-2-cyano-3-{3-ethylimidazo[1,5-a]pyridin-1-yl}prop-2-enamide](/img/structure/B2848482.png)
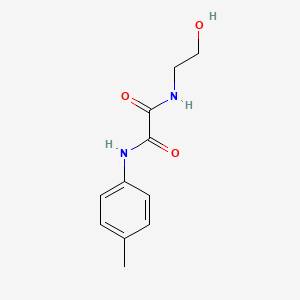
![1-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-4-fluorosulfonyloxybenzene](/img/structure/B2848484.png)
![Ethyl [1-(3,4-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2848485.png)
![Ethyl 5-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-3-methylthiophene-2-carboxylate](/img/structure/B2848486.png)
![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2848489.png)